molecular formula C21H22FN3S B2600477 N-cyclohexyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine CAS No. 688355-14-8

N-cyclohexyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine

Cat. No. B2600477
CAS RN: 688355-14-8
M. Wt: 367.49
InChI Key: OYZDNAQADKERDM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-cyclohexyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine” is based on a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring .

Scientific Research Applications

Fungicidal Activity

The compound has garnered attention as a novel fungicide due to its efficacy against Botrytis cinerea , a notorious plant pathogen responsible for gray mold disease. Specifically, N-cyclohexyl-2-((2-fluorobenzyl)thio)quinazolin-4-amine demonstrates fungicidal activity against this pathogen. Researchers have synthesized 33 new derivatives based on the core structure of chesulfamide , with the aim of exploring novel structures. These compounds were characterized using techniques such as 1H-NMR, 13C-NMR, MS, and elemental analysis . Notably, compound (1R,2S)-2-[(N-(4-chloro-2-trifluoromethylphenyl)sulfamoyl)cyclohexylamino]-N-(2-trifluoromethylphenyl) acetamide (II-19) was defined through X-ray single crystal diffraction .

In both in vivo and in vitro assays, most of these derivatives exhibited excellent inhibitory activity against B. cinerea . Notably, seven compounds demonstrated lower EC50 values than the reference fungicide boscalid . In cucumber pot experiments, four compounds (II-4, II-5, II-12, and II-13) outperformed the control, while in tomato pot experiments, two analogs (II-8 and II-15) showed significantly higher efficacy than boscalid .

Werner Helicase Inhibition (Anticancer Activity)

Researchers have also explored the anticancer potential of N-cyclohexyl-2-((2-fluorobenzyl)thio)quinazolin-4-amine derivatives. A series of N-aryl-2-trifluoromethyl-quinazoline-4-amine compounds were designed and synthesized as potential Werner (WRN) helicase inhibitors . These compounds were evaluated for their anticancer activities against cell lines such as PC3, K562, and HeLa . The results indicate promising potential for these derivatives as anticancer agents .

Future Directions

Quinazoline derivatives, such as “N-cyclohexyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine”, have shown significant potential in medicinal chemistry, particularly in the treatment of various diseases . Therefore, future research could focus on exploring the therapeutic potential of such compounds, their synthesis, and their biological activities.

properties

IUPAC Name

N-cyclohexyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3S/c22-18-12-6-4-8-15(18)14-26-21-24-19-13-7-5-11-17(19)20(25-21)23-16-9-2-1-3-10-16/h4-8,11-13,16H,1-3,9-10,14H2,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZDNAQADKERDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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